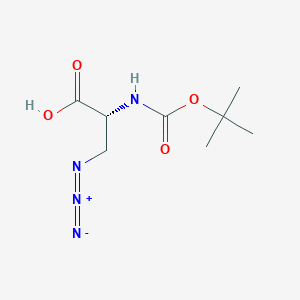

N-Tert-butoxycarbonyl-azido-D-alanine

描述

N-Tert-butoxycarbonyl-azido-D-alanine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O4*C6H13N and its molecular weight is 230,22*99,18 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Tert-butoxycarbonyl-azido-D-alanine (N-Boc-ADAla) is a compound that has garnered attention in the fields of synthetic biology and medicinal chemistry due to its unique structural features and biological activity. This article delves into the biological activity of N-Boc-ADAla, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.

Structure and Synthesis

N-Boc-ADAla contains a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in peptide synthesis to protect the amino group during chain assembly. The azide moiety (N₃) allows for participation in click chemistry reactions, making it a versatile building block for bioconjugation. The synthesis typically involves several steps to ensure the integrity of reactive groups, highlighting its potential for incorporation into peptides for enhanced bioactivity.

The biological activity of N-Boc-ADAla can be attributed to several factors:

- D-amino Acid Configuration : D-amino acids, including D-alanine, are not commonly found in natural proteins but have been shown to enhance the stability and bioactivity of peptides. The incorporation of D-alanine residues can lead to increased resistance against enzymatic degradation.

- Click Chemistry : The azide functionality enables N-Boc-ADAla to undergo click reactions, facilitating the formation of stable conjugates with various biomolecules. This property is particularly useful in drug development and targeted therapy.

Biological Applications

N-Boc-ADAla has several important applications in biological research:

- Peptide Synthesis : It serves as a valuable building block for synthesizing peptides with enhanced stability and activity due to the incorporation of D-amino acids.

- Antimicrobial Agents : Research has indicated that derivatives containing D-alanine can exhibit antimicrobial properties by interfering with bacterial cell wall synthesis. For instance, studies have shown that D-amino acids can be incorporated into peptidoglycan, a critical component of bacterial cell walls, potentially leading to novel antimicrobial agents .

- Bioconjugation : The azide group allows for efficient bioconjugation strategies, which can be employed in various applications such as drug delivery systems and imaging techniques.

Case Study 1: Antimicrobial Activity

A study investigated the incorporation of D-amino acids into peptidoglycan by exposing bacterial cultures to fluorescently labeled D-amino acids. Results demonstrated that these compounds were effectively incorporated into the bacterial cell wall, suggesting their potential as antimicrobial agents .

Case Study 2: Click Chemistry Applications

In another study focused on click chemistry applications, N-Boc-ADAla was utilized to synthesize peptide conjugates that exhibited enhanced binding affinity to target molecules. This study highlighted the advantages of using D-amino acid derivatives in creating more stable and effective therapeutic agents .

Comparative Analysis

The following table summarizes key features and comparisons between this compound and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Tert-butoxycarbonyl-L-alanine | L-amino acid variant | Commonly used in peptide synthesis; lacks azide functionality |

| N-Boc-3-azidopropionic acid | Azido derivative | Utilized for similar click reactions; different backbone structure |

| N-Tert-butoxycarbonyl-D-serine | D-amino acid variant | Contains hydroxyl group; used for different biological activities |

| 4-Azidobenzoyl chloride | Azido aromatic compound | Used for various coupling reactions; lacks amino acid structure |

This table illustrates the uniqueness of N-Boc-ADAla due to its combination of a D-amino acid structure with both protective and reactive functionalities.

科学研究应用

Peptide Synthesis

N-Tert-butoxycarbonyl-azido-D-alanine serves as a crucial building block in peptide synthesis. The Boc protecting group allows for the selective incorporation of D-alanine into peptides, which can enhance stability and bioactivity. D-amino acids like D-alanine are known to contribute to the structural diversity of peptides, potentially improving their therapeutic properties.

Click Chemistry

The azide functionality enables the compound to participate in click chemistry, a powerful method for bioconjugation. This process allows researchers to attach various biomolecules or labels to peptides, enhancing their utility in diagnostics and therapeutics. For instance, the azide group can react with dibenzocyclooctyne (DBCO) derivatives through a biorthogonal reaction, facilitating targeted delivery systems .

Radiopharmaceutical Development

Incorporating this compound into radiolabeled peptides has shown promise for diagnostic imaging applications. The unique properties of D-amino acids can improve the targeting of radiopharmaceuticals to specific tissues or pathogens, enhancing imaging accuracy and therapeutic efficacy .

Case Study 1: Bacterial Detection Using Azido-D-Alanine

A study demonstrated that azide-modified D-alanine could be selectively integrated into bacterial cell walls, allowing for rapid detection of bacterial infections through photothermal therapy combined with click chemistry. This approach utilized this compound as part of a strategy to visualize and treat bacterial infections non-invasively .

Case Study 2: Development of PET Radiotracers

Research focused on the synthesis of positron emission tomography (PET) radiotracers derived from D-alanine showed that these compounds could specifically target living bacteria due to their unique metabolic incorporation into peptidoglycan structures. This specificity enhances the potential for clinical applications in diagnosing bacterial infections .

属性

IUPAC Name |

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFVOLVBGXELHT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229341 | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225780-77-8 | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225780-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。